2,2-Dimethyloxirane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethyloxirane | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c1-4(2)3-5-4/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELKGHVAFRCJNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25068-10-4 | |
| Record name | Oxirane, 2,2-dimethyl-, homopolymer | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=25068-10-4 | |
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DSSTOX Substance ID |
DTXSID7060330 | |
| Record name | Oxirane, 2,2-dimethyl- | |
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Molecular Weight |
72.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Oxirane, 2,2-dimethyl- | |
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| Record name | 2-Methyl-1,2-epoxypropane | |
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Solubility |
58 mg/mL at 20 °C | |
| Record name | 2,2-Dimethyloxirane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034431 | |
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Vapor Pressure |
387.0 [mmHg] | |
| Record name | 2-Methyl-1,2-epoxypropane | |
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CAS No. |
558-30-5 | |
| Record name | Isobutylene oxide | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Methyl-1,2-epoxypropane | |
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| Record name | Isobutylene oxide | |
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| Record name | Oxirane, 2,2-dimethyl- | |
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| Record name | Oxirane, 2,2-dimethyl- | |
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| Record name | 2,2-dimethyloxirane | |
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| Record name | ISOBUTYLENEOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Record name | 2,2-Dimethyloxirane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034431 | |
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Advanced Synthetic Methodologies for 2,2 Dimethyloxirane and Its Derivatives
Epoxidation Reactions of Alkenes Leading to 2,2-Dimethyloxirane
Epoxidation, the conversion of an alkene to an epoxide, is the most common and established method for preparing this compound. The primary starting material for this compound is isobutylene (B52900) (2-methylpropene). vaia.compearson.com
Peracid-Mediated Epoxidation Mechanisms
The epoxidation of alkenes using organic peroxy acids (peracids) is widely known as the Prilezhaev reaction, first reported by Nikolay Prilezhaev in 1909. mychemblog.com This reaction involves the transfer of an oxygen atom from the peracid to the alkene's double bond, forming a three-membered cyclic ether (epoxide). mychemblog.commanusadventures.com
The mechanism of peracid-mediated epoxidation is a concerted process. transformationtutoring.commychemblog.comlibretexts.orgyoutube.comjove.com In this single-step reaction, the alkene acts as a nucleophile, attacking the electrophilic oxygen atom of the peracid. Simultaneously, a cyclic transition state resembling a butterfly is formed, involving the breaking of the weak oxygen-oxygen bond of the peracid and the formation of new carbon-oxygen bonds in the epoxide ring. mychemblog.comlibretexts.orgjove.comjove.com A proton is transferred from the peracid to its carboxylic acid group, resulting in the formation of a carboxylic acid byproduct. mychemblog.com
Commonly employed peracids include meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid. mychemblog.commanusadventures.comjove.comorganic-chemistry.org m-CPBA is particularly favored in laboratory settings due to its stability and good solubility in various organic solvents like dichloromethane (B109758), chloroform, or carbon tetrachloride. vaia.commychemblog.comlibretexts.org The reaction typically proceeds between -10 and 60 °C, with reported yields ranging from 60-80% generally, and up to 99% in specific examples. mychemblog.com For instance, 2-methylpropene reacts with m-CPBA in a one-step concerted process to yield this compound. vaia.compearson.com The stereochemistry of the alkene is preserved in the epoxide product due to the concerted nature of the reaction. transformationtutoring.comlibretexts.orgjove.com
Catalytic Systems for Enhanced Stereoselectivity and Yield
While this compound itself does not possess stereocenters, catalytic systems are crucial for enhancing the yield, selectivity, and efficiency of epoxidation reactions, particularly in industrial contexts or for functionalized derivatives.
Titanium Silicalite (TS-1) Catalysts: Titanium silicalite (TS-1) is a widely studied heterogeneous catalyst for the epoxidation of olefins using hydrogen peroxide (H2O2) as the oxidizing agent. doria.firesearchgate.netgoogle.comresearchgate.net TS-1 is a titanosilicate zeolite that has garnered significant attention due to its exceptional selectivity and high oxygen atom utilization. researchgate.net
Research on the epoxidation of isobutene with H2O2 over TS-1 catalysts in a trickle bed reactor has shown that the primary product, 1,2-epoxy-2-methylpropane (this compound), is highly reactive and prone to forming various byproducts through parallel ring-opening reactions. researchgate.netacs.orgresearcher.lifefigshare.com These byproducts include isobutyraldehyde, 2-methyl-2-propen-1-ol, 1-methoxy-2-methyl-2-propanol, and 2-methoxy-2-methyl-1-propanol, as well as 2-methyl-1,2-propanediol. acs.org Consequently, the selectivity of this compound from isobutene epoxidation over TS-1 is typically limited to approximately 70%. researchgate.netresearchgate.netacs.orgresearcher.lifefigshare.com To achieve higher epoxide yields, it is recommended to conduct the epoxidation of isobutene at lower temperatures, such as 15 °C. acs.org
Methyltrioxorhenium (MTO) Catalysts: Methyltrioxorhenium (MTO) in combination with H2O2 serves as another effective catalytic system for alkene epoxidation. researchgate.netacs.orgresearchgate.net The MTO-catalyzed epoxidation of various alkenes has been significantly improved by using additives like 3-methylpyrazole. rsc.org A system comprising 35% H2O2 and MTO–3-methylpyrazole in dichloromethane has demonstrated excellent yields of epoxides from cyclic and internal alkenes. rsc.org The catalytic activity of MTO–3-methylpyrazole surpasses that of MTO–pyrazole and MTO–pyridine catalysts, achieving quantitative yields with low catalyst loading (0.05–0.1 mol% MTO in the presence of 10 mol% 3-methylpyrazole). rsc.org
Other Catalytic Systems: Heterogeneously dispersed molybdenum(IV) selenide (B1212193) (MoSe2) with tert-butyl hydroperoxide (TBHP) has also been successfully developed for the selective epoxidation of isobutene. mdpi.comresearchgate.net This system achieved high conversion (94.6%) and selectivity (94.2%) for isobutylene oxide under mild conditions (65 °C for 2 hours) in hexafluoroisopropanol (HFIP). mdpi.comresearchgate.net
Table 1: Representative Catalytic Epoxidation Conditions and Outcomes for Isobutene
| Catalyst System | Oxidant | Solvent | Temperature (°C) | Conversion (%) | Selectivity to this compound (%) | Reference |
| TS-1 | H2O2 | Methanol (B129727)/Acetonitrile | 15 | - | ~70 (due to byproducts) | researchgate.netacs.org |
| MoSe2 | TBHP | HFIP | 65 | 94.6 | 94.2 | mdpi.comresearchgate.net |
| MTO / 3-methylpyrazole | H2O2 (35%) | CH2Cl2 | Not specified (excellent yields) | Quantitative (for various alkenes) | Quantitative (for various alkenes) | rsc.org |
Alternative Synthetic Routes to this compound
Beyond direct epoxidation of alkenes, this compound can be synthesized through cyclization reactions of precursor molecules.
Cyclization Reactions
A prominent alternative route involves the base-promoted cyclization of halohydrins. transformationtutoring.comunits.itjove.comjove.comyoutube.com This method is an intramolecular variation of the Williamson ether synthesis. jove.comjove.com
The general process involves two steps:
Halohydrin Formation: An alkene, such as isobutylene, reacts with a halogen (e.g., Br2 or Cl2) in an aqueous solution to form a halohydrin (a compound with a hydroxyl group and a halogen on adjacent carbons). transformationtutoring.com For instance, 1-chloro-2-methyl-2-propanol (B146346) is a relevant halohydrin precursor for this compound. jove.com
Base-Promoted Cyclization: The halohydrin is then treated with a strong base (e.g., sodium hydroxide (B78521), NaOH). transformationtutoring.comyoutube.com The base deprotonates the hydroxyl group, forming an alkoxide ion, which acts as an intramolecular nucleophile. jove.comjove.comyoutube.com This alkoxide then attacks the carbon bearing the halogen in an SN2 fashion, displacing the halide leaving group and closing the ring to form the epoxide. transformationtutoring.comjove.comjove.comyoutube.com This reaction is stereospecific, meaning the stereochemistry of the starting halohydrin is retained in the epoxide product. transformationtutoring.comjove.comjove.com
Transformations from Precursor Molecules
While the specific term "2-hydroxy-2-methylpropylidene" is not a standard precursor for this compound synthesis in common literature, the halohydrin cyclization discussed above exemplifies a transformation from stable precursor molecules (halohydrins) that are not direct alkene starting materials. This route effectively converts a linear or branched precursor into the cyclic epoxide.
Another example of transformation from a precursor molecule, although less direct for this compound itself, is the industrial production method for 3-methoxy-2,2-dimethyloxirane. This involves the acid-catalyzed addition of methanol to 2,2-dimethylpropene (isobutylene), forming a methoxy-substituted intermediate, which is then subsequently epoxidized. This highlights how functionalized precursors can be generated and then transformed into the desired epoxide.
Synthesis of Functionalized this compound Derivatives
The synthesis of functionalized this compound derivatives typically involves the epoxidation of appropriately substituted alkene precursors or the cyclization of substituted halohydrins.
For instance, the epoxidation of 2-methyl-2-pentene (B165383) with a peracid like m-CPBA yields 3-ethyl-2,2-dimethyloxirane (B72179) (also known as 2,2-dimethyl-3-ethyloxirane or 2,3-epoxy-2-methylpentane). smolecule.com This demonstrates how the presence of an ethyl group on the starting alkene leads to a functionalized epoxide derivative.
Another example involves the synthesis of 3-(iodomethyl)-2,2-dimethyloxirane, which can be prepared from a bromo epoxide precursor, indicating transformations of existing functional groups on the epoxide scaffold. ucl.ac.uk
The concept of pre-functionalized alkene precursors is also relevant for synthesizing derivatives like 3-methoxy-2,2-dimethyloxirane, where methanol is incorporated into the alkene before epoxidation. These approaches allow for the introduction of diverse functional groups while retaining the this compound core structure.
Table 2: Examples of Functionalized this compound Derivatives and Their Precursors
| Functionalized Derivative | Precursor Alkene (or Halohydrin) | Synthetic Method | Reference |
| 3-Ethyl-2,2-dimethyloxirane | 2-methyl-2-pentene | Peracid Epoxidation | smolecule.com |
| 3-Methoxy-2,2-dimethyloxirane | 2,2-dimethylpropene + Methanol (intermediate) | Acid-catalyzed addition + Epoxidation | |
| 3-(Iodomethyl)-2,2-dimethyloxirane | Bromo epoxide precursor | Halogen exchange | ucl.ac.uk |
Mechanistic Studies of 2,2 Dimethyloxirane Ring Opening Reactions
Acid-Catalyzed Ring-Opening Mechanisms
Under acidic conditions, the ring-opening of 2,2-dimethyloxirane proceeds through a mechanism that exhibits characteristics of both SN1 and SN2 pathways. spcmc.ac.infiveable.me The reaction is initiated by the protonation of the epoxide oxygen, which activates the ring for nucleophilic attack. fiveable.medoubtnut.com
The initial and crucial step in the acid-catalyzed ring-opening of this compound is the protonation of the epoxide oxygen atom by an acid catalyst, such as H₂SO₄. organicchemistrytutor.comdoubtnut.com The lone pair of electrons on the oxygen atom attacks a proton, leading to the formation of a highly reactive intermediate known as an oxonium ion. fiveable.medoubtnut.com This protonation makes the epoxide more electrophilic and weakens the carbon-oxygen bonds, facilitating the subsequent ring-opening. doubtnut.comchemistrytalk.org Computational studies have shown that the protonation of this compound leads to the cleavage of the more substituted C-O bond. researchgate.net
Following protonation, the C-O bond begins to break, leading to the formation of a transition state with significant carbocation character on the more substituted carbon atom. spcmc.ac.inchemistrytalk.org The stability of this carbocation-like intermediate is a key factor in determining the regioselectivity of the reaction. fiveable.mechemistrytalk.org In the case of this compound, the tertiary carbocation formed at the C2 position is significantly more stable than the primary carbocation that would form at the C3 position. chemistrytalk.orgbrainly.com This increased stability is due to the electron-donating inductive effects and hyperconjugation from the two methyl groups. fiveable.mebrainly.com While a full carbocation is not always formed, the transition state possesses substantial positive charge on the tertiary carbon, influencing the nucleophilic attack. chemistrytalk.org
The regioselectivity of the acid-catalyzed ring-opening of this compound is dictated by the stability of the carbocation-like intermediate. fiveable.mewikipedia.org The nucleophile, which is often a weak nucleophile like water or an alcohol, preferentially attacks the more substituted carbon atom (C2) due to the greater accumulation of positive charge at this position. chemistrytalk.orgchemistrysteps.comopenstax.org This is often referred to as Markovnikov's rule for epoxide opening. fiveable.me For example, the reaction of this compound with methanol (B129727) in the presence of an acid catalyst yields 2-methoxy-2-methylpropan-1-ol (B1600349) as the major product. spcmc.ac.in
From a stereochemical standpoint, the acid-catalyzed ring-opening typically proceeds with an inversion of configuration at the carbon atom that is attacked by the nucleophile. fiveable.me This is a characteristic of an SN2-like backside attack. openstax.org However, because the reaction has significant SN1 character, the stereochemical outcome can sometimes be more complex. fiveable.me
Table 1: Regioselectivity of Acid-Catalyzed Ring-Opening of this compound
| Reactant | Reagents | Major Product | Minor Product |
|---|---|---|---|
| This compound | HBr | 2-Bromo-2-methyl-1-propanol | 1-Bromo-2-methyl-2-propanol |
| This compound | CH₃OH / H₂SO₄ | 2-Ethoxy-2-methylpropan-1-ol | 1-Ethoxy-2-methylpropan-2-ol |
Carbocation Intermediate Formation and Stability
Base-Catalyzed Ring-Opening Mechanisms
In contrast to the acid-catalyzed pathway, the base-catalyzed ring-opening of this compound follows a classic SN2 mechanism. jove.compearson.com This reaction requires a strong nucleophile to attack the epoxide ring directly. jove.comjove.com
Under basic conditions, a strong nucleophile, such as an alkoxide or hydroxide (B78521) ion, directly attacks one of the carbon atoms of the epoxide ring. jove.comntu.edu.sg In the case of this compound, the nucleophile attacks the less sterically hindered primary carbon atom (C3). jove.comntu.edu.sg This nucleophilic attack occurs in a single concerted step, where the C-O bond is broken simultaneously with the formation of the new C-nucleophile bond. organicchemistrytutor.com This process leads to the formation of an alkoxide intermediate, where the negative charge resides on the oxygen atom. organicchemistrytutor.comntu.edu.sg The alkoxide is then protonated by the solvent in a subsequent step to yield the final alcohol product. ntu.edu.sg
The regioselectivity of the base-catalyzed ring-opening is primarily governed by steric hindrance. rsc.orgx-mol.net The nucleophile preferentially attacks the less substituted, and therefore less sterically hindered, carbon atom. pearson.comntu.edu.sg For this compound, this means the attack occurs at the primary carbon (C3) rather than the sterically crowded tertiary carbon (C2). jove.comntu.edu.sg For instance, the reaction of this compound with sodium ethoxide in ethanol (B145695) yields 1-ethoxy-2-methyl-2-propanol. jove.comntu.edu.sg
The stereochemistry of the base-catalyzed ring-opening is characteristic of an SN2 reaction. pearson.com The nucleophile attacks the carbon from the backside relative to the oxygen atom, resulting in an inversion of the stereochemical configuration at the site of attack. ntu.edu.sg
Table 2: Regioselectivity of Base-Catalyzed Ring-Opening of this compound
| Reactant | Reagents | Product |
|---|---|---|
| This compound | NaOCH₃ / CH₃OH | 1-Methoxy-2-methylpropan-2-ol |
| This compound | NaOC₂H₅ / C₂H₅OH | 1-Ethoxy-2-methyl-2-propanol |
Nucleophilic Attack and Carbanion Formation
Novel Ring-Opening Pathways and Catalyst Effects
Recent research has explored a variety of catalytic systems to control and understand the ring-opening of this compound, moving beyond traditional acid and base catalysis.
Epoxide hydrolases are enzymes that catalyze the hydrolysis of epoxides to form diols. The enantioselectivity and regioselectivity of this enzymatic ring-opening are influenced by the substitution pattern and the size of the alkyl groups on the oxirane ring. nih.gov In the case of trialkyl-substituted oxiranes like trimethyloxirane, the enzymatic conversion demonstrates high substrate enantioselectivity, favoring the (S)-enantiomer, and complete regioselectivity. nih.gov The nucleophilic attack by water occurs at the monomethyl-substituted carbon atom of the ring. nih.gov
Lewis acids play a crucial role in activating the epoxide ring towards nucleophilic attack. The Meinwald rearrangement, a reaction that converts epoxides to aldehydes or ketones, is often catalyzed by Lewis acids. rsc.org The selectivity in this rearrangement is typically dictated by the formation of the most stable carbocation intermediate. rsc.org However, for terminal epoxides, certain catalysts can invert this selectivity. For instance, a rhodium(I)-NHC-pincer complex, in the presence of a Lewis acid additive like LiNTf2, can catalyze the rearrangement of monoalkylated epoxides to methyl ketones. rsc.org Interestingly, this compound does not undergo this rearrangement to a ketone because the additional methyl group blocks the reaction pathway. rsc.org
In another example, diisobutylaluminum benzenetellurolate serves as a nucleophilic reagent for the ring-opening of various oxiranes, including this compound. oup.com This reaction proceeds with high regiospecificity, leading predominantly to the formation of primary alkyl tellurides. oup.com This outcome is characteristic of an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon. This is in contrast to typical acid-catalyzed or Lewis acid-influenced reactions that often favor attack at the more substituted carbon. oup.com The reaction is believed to involve the coordination of the epoxide oxygen to the aluminum center, which facilitates the ring-opening. oup.com
The behavior of this compound on solid acid catalysts like aluminosilicates and molecular sieves reveals the influence of catalyst structure and reaction conditions on product selectivity. researchgate.net The primary reactions observed are isomerization and cyclic dimerization. researchgate.net The pore size of the molecular sieve and the reaction parameters can be adjusted to favor one pathway over the other. researchgate.net
For instance, large pore sizes and mild conditions tend to promote isomerization. researchgate.net Conversely, a more constrained environment within the catalyst pores and a higher concentration of the epoxide favor the formation of cyclic dimers. researchgate.net These materials, which are crystalline metal aluminosilicates, can be tailored to have specific pore sizes, allowing for selective adsorption and catalysis based on molecular dimensions. rochester.edu Zeolites, a type of aluminosilicate (B74896), possess unique pore structures that make them ideal for shape-selective catalysis. nih.gov The transformations within these materials can be complex, sometimes involving 3D-3D topotactic transformations where the framework of the material itself changes. nih.govchemrxiv.org
| Catalyst System | Primary Reaction | Key Findings |
| Epoxide Hydrolase | Hydrolysis | High enantioselectivity for (S)-trimethyloxirane; regioselective attack at the less substituted carbon. nih.gov |
| Rh(I)-NHC-pincer / LiNTf2 | Meinwald Rearrangement | This compound is unreactive towards rearrangement to a ketone due to steric hindrance. rsc.org |
| Diisobutylaluminum benzenetellurolate | Nucleophilic Ring-Opening | Highly regioselective SN2-type attack at the less substituted carbon. oup.com |
| Aluminosilicates (e.g., HZSM-5, HY) | Isomerization / Dimerization | Product selectivity is tunable by catalyst pore size and reaction conditions. researchgate.net |
Lewis Acid-Catalyzed Ring Opening
Computational and Theoretical Insights into Ring-Opening Regioselectivity
To gain a deeper understanding of the factors controlling the regioselectivity of this compound ring-opening, computational methods have been employed. These studies provide a quantitative framework for analyzing the reaction mechanisms. x-mol.netrsc.org
The Activation Strain Model (ASM) is a powerful tool for analyzing chemical reactivity by partitioning the activation energy into two components: the strain energy (ΔE_strain) and the interaction energy (ΔE_int). rsc.org The strain energy represents the energy required to distort the reactants from their equilibrium geometries to the geometry they adopt in the transition state. The interaction energy accounts for the stabilizing interactions between the distorted reactants. rsc.org
Quantum chemical analyses of the ring-opening of this compound under both acidic and basic conditions have been performed using ASM. x-mol.net Under basic conditions, with a strong nucleophile like hydroxide (OH-), the reaction is governed by steric (Pauli) repulsion. x-mol.net The attack occurs preferentially at the less sterically hindered β-carbon. x-mol.net
Under acidic conditions, where the epoxide is first protonated and the nucleophile is weaker (e.g., H2O), the regioselectivity is controlled by the activation strain. x-mol.net Protonation of the epoxide oxygen leads to a weakening and elongation of the more substituted Cα-O bond. x-mol.net This pre-distortion of the substrate means that less strain energy is required to achieve the transition state for attack at the more hindered α-carbon, making this the favored pathway. x-mol.netrsc.org
| Condition | Favored Attack Position | Controlling Factor | ASM Explanation |
| Basic (OH⁻) | β-carbon (less substituted) | Steric (Pauli) Repulsion | Lower steric repulsion for attack at the less hindered site. x-mol.net |
| Acidic (H₂O, H⁺) | α-carbon (more substituted) | Activation Strain | Protonation pre-distorts the Cα-O bond, lowering the strain energy for attack at this position. x-mol.netrsc.org |
Kohn-Sham Molecular Orbital (KS-MO) theory, often used in conjunction with Energy Decomposition Analysis (EDA), provides further insights into the electronic factors governing the reaction. x-mol.netresearchgate.net EDA breaks down the interaction energy from the ASM into electrostatic interactions, Pauli repulsion, and orbital interactions. researchgate.net
In the base-catalyzed ring-opening of this compound, KS-MO analysis confirms that the preference for attack at the β-position is due to significantly lower Pauli repulsion compared to the attack at the sterically crowded α-position. researchgate.net
Polymerization and Oligomerization of 2,2 Dimethyloxirane
Anionic Polymerization of 2,2-Dimethyloxirane
Anionic polymerization proceeds via negatively charged intermediates, typically initiated by nucleophilic reagents. windows.netcgl.org.cn The process involves a chain reaction with distinct initiation, propagation, and termination steps. cgl.org.cn
Initiation and Propagation Mechanisms
Initiation in the anionic polymerization of this compound involves a nucleophilic attack on the less substituted carbon atom of the epoxide ring. nih.govuni.lu This attack leads to the ring-opening of the oxirane, forming a new carbon-carbon bond. windows.netcgl.org.cn Common initiators for anionic polymerization include strong nucleophiles such as alkali metals (e.g., sodium) and organolithium compounds, which generate the necessary anionic species. cgl.org.cn
Following initiation, the propagation step occurs as the newly formed carbanion, acting as a new nucleophile, attacks the less substituted carbon of another this compound monomer. nih.govuni.lu This repetitive addition of monomer units to the growing chain continues, extending the polymer backbone. nih.govuni.luwindows.netcgl.org.cn
Role of Carbanion Intermediates
The key reactive species in anionic polymerization is the carbanion intermediate. nih.govuni.luwindows.net Upon ring-opening of this compound by the initiating nucleophile, a carbanion is generated at the less substituted carbon. nih.govuni.lu This carbanion then serves as the active center for chain growth, continuously attacking subsequent monomer molecules. nih.govuni.lu The stability of this propagating carbanion is a crucial factor that dictates the reactivity of the monomer towards anionic polymerization.
Cationic Polymerization of this compound
Cationic polymerization, in contrast to anionic polymerization, involves positively charged intermediates and is typically initiated by electrophilic species. windows.netcgl.org.cn
Initiation and Propagation Mechanisms
Cationic polymerization of this compound begins with an electrophilic attack on the oxygen atom of the epoxide ring. cgl.org.cn This attack can be carried out by a proton or a Lewis acid. cgl.org.cn Specifically for this compound, a nucleophile attacks the more substituted carbon, which leads to the generation of a carbocation. nih.govuni.lu
The propagation phase involves the carbocation acting as a new electrophile. This active carbocation then attacks the oxygen atom of another this compound monomer, leading to the ring-opening of that monomer and the extension of the polymer chain. nih.govuni.lu This process repeats, allowing for continuous chain growth. nih.govuni.lu
Formation of Stable Carbocation Intermediates
A defining characteristic of the cationic polymerization of this compound is the formation of a stable carbocation (also referred to as a carbenium ion) at the more substituted carbon atom following the electrophilic ring-opening. nih.govuni.lu The stability of these carbocation intermediates is paramount for the feasibility and efficiency of the polymerization reaction. This compound is noted for its ability to generate particularly stable carbenium ions, which contributes to its reactivity in cationic polymerization.
Donor-Acceptor Complex Involvement in Polymerization Initiation
Donor-acceptor (DA) complexes can play a significant role in initiating ionic polymerization, including that of this compound. Research has shown that when vinylidene cyanide (VC), an electron-accepting molecule, is mixed with various cyclic ethers, including this compound, polymerization of both components can occur. In such scenarios, the cyclic ether (e.g., this compound) acts as an electron donor, while vinylidene cyanide acts as an electron acceptor.
This interaction leads to the formation of a donor-acceptor complex, which can then facilitate the initiation of polymerization. Specifically, it has been observed that in these mixed polymerizations, vinylidene cyanide undergoes anionic propagation, while the cyclic ethers, including this compound, undergo cationic propagation. This highlights a mechanism where the formation of a donor-acceptor complex can generate the necessary reactive species (e.g., radical ions) to simultaneously initiate both anionic and cationic polymerization pathways for different monomers within the same system.
Copolymerization Studies Involving this compound
Copolymerization, the process of polymerizing two or more different monomers, is a key strategy for modifying and enhancing the properties of polymeric materials. This compound has been investigated as a co-monomer in several important reactions, leading to polymers with specific functionalities.
Reaction with Carbon Dioxide to Form Cyclic Carbonates
One significant copolymerization pathway for this compound involves its reaction with carbon dioxide (CO₂) to produce cyclic carbonates. This cycloaddition reaction typically yields 4,4-dimethyl-1,3-dioxolan-2-one (B141392). capes.gov.br This conversion of CO₂, an abundant and renewable C1 resource, into value-added chemicals like cyclic carbonates is of considerable academic and industrial interest. mdpi.comresearchgate.net
Research has demonstrated that the yield of 4,4-dimethyl-1,3-dioxolan-2-one can exceed 95% when the reaction proceeds under supercritical homogeneous conditions. capes.gov.br Various catalytic systems have been developed to facilitate this coupling reaction. For instance, bifunctional niobium complexes have proven to be efficient catalysts, enabling high yields and excellent selectivity (over 99% at high pressure and 96.8% at atmospheric pressure) under solvent- and co-catalyst-free conditions. mdpi.com Optimal reaction conditions identified for such systems often include temperatures around 100 °C and pressures of 1 MPa, with reaction times of approximately 2 hours and a catalyst to epoxide ratio of 1:100. mdpi.com Cyclic carbonates derived from epoxides are valuable as green solvents, electrolytes for batteries, and intermediates in fine organic chemistry and polymer science. researchgate.netuliege.be
Table 1: Representative Conditions and Yields for this compound/CO₂ Cycloaddition
| Co-monomer | Product | Catalyst Type | Conditions (Temp/Pressure) | Yield (%) | Reference |
| Carbon Dioxide | 4,4-dimethyl-1,3-dioxolan-2-one | Bifunctional Niobium Complexes | 100 °C / 1 MPa | >99 | mdpi.com |
| Carbon Dioxide | 4,4-dimethyl-1,3-dioxolan-2-one | Bifunctional Niobium Complexes | 100 °C / 0.1 MPa | 96.8 | mdpi.com |
| Carbon Dioxide | 4,4-dimethyl-1,3-dioxolan-2-one | (General) | Supercritical Homogeneous | >95 | capes.gov.br |
Other Co-monomers and Polymer Properties
Beyond carbon dioxide, this compound (1,2-epoxy-2-methylpropane) has been explored in copolymerization with other monomers to yield polymers with specific desirable properties. Notably, it can be copolymerized with cyclic anhydrides to synthesize novel semicrystalline polyesters. sigmaaldrich.comsigmaaldrich.com These polyesters exhibit advantageous thermal properties, including high melting temperatures, and enhanced mechanical strength. sigmaaldrich.comsigmaaldrich.com Such characteristics make them suitable for a variety of advanced applications, including tissue engineering, surgical implants, and bioelectronics. sigmaaldrich.comsigmaaldrich.com
Synthesis and Characterization of Poly(this compound) and Copolymers
The synthesis of poly(this compound) and its copolymers typically involves ring-opening polymerization mechanisms, given the strained nature of the oxirane ring. While specific detailed synthesis pathways for poly(this compound) homopolymer were not extensively detailed in the provided search results, the general principles of epoxide polymerization apply. For copolymers, the synthesis involves the controlled reaction of this compound with other co-monomers under specific catalytic conditions, as seen in the case of CO₂ copolymerization. mdpi.com
Structural analysis is paramount to confirm the successful polymerization and to understand the arrangement of monomer units within the polymer chain, especially in copolymers. For this compound-based polymers, this involves confirming the opening of the epoxide ring and the formation of the polyether backbone or, in the case of copolymerization with CO₂, the formation of carbonate linkages.
In copolymers, the composition and sequence length distribution are critical in determining properties such as "blockiness," microscopic morphology, and macroscopic behavior, including solubility and blending characteristics. tulane.edu Understanding the propagation kinetics of copolymerization facilitates the modeling and control of these structural aspects. tulane.edu
Advanced Spectroscopic Techniques for Polymer Characterization
Advanced spectroscopic techniques are indispensable for the comprehensive characterization of poly(this compound) and its copolymers, providing detailed insights into their chemical structure, microstructure, and composition. psgcas.ac.in
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are critical for structural confirmation. For epoxides, ¹H NMR typically shows epoxide protons in the δ 3.0–4.0 ppm range, while ¹³C NMR signals for oxirane carbons appear around δ 45–60 ppm. In polymers, NMR is used to identify the connectivity of monomer units, determine copolymer composition, and analyze sequence distribution. psgcas.ac.in For instance, in copolymers, distinct peaks for different monomer units allow for quantitative analysis of their ratio. psgcas.ac.in
Infrared (IR) Spectroscopy: IR spectroscopy is widely used for functional group determination in polymers. psgcas.ac.in For epoxides, characteristic epoxide ring stretching vibrations are observed near 1250 cm⁻¹. In poly(this compound) and its copolymers, IR can confirm the presence of ether linkages (C-O-C stretches) and, in the case of cyclic carbonate copolymers, the characteristic carbonyl stretch of the carbonate group. mdpi.com
Mass Spectrometry (MS): While often used for smaller molecules, mass spectrometry can provide information on molecular weight and fragmentation patterns of polymers, aiding in structural elucidation.
Microwave Spectroscopy: Although primarily used for small molecules to determine rotational constants and derive precise structures, microwave spectroscopy has been specifically applied to this compound itself to understand its molecular geometry. researchgate.netresearchgate.net
Vibrational Circular Dichroism (VCD): This technique is highly sensitive to detailed molecular geometry and provides insights into molecular asymmetry, making it a valuable tool for studying the conformational aspects of chiral polymers or those with specific spatial arrangements. tandfonline.com
Table 2: Advanced Spectroscopic Techniques for Polymer Characterization
| Technique | Key Information Provided | Relevant Spectral Features (Examples for Epoxides/Polymers) | Reference |
| ¹H NMR Spectroscopy | Chemical structure, monomer connectivity, copolymer composition | Epoxide protons (δ 3.0–4.0 ppm); Polymer backbone protons | psgcas.ac.in |
| ¹³C NMR Spectroscopy | Carbon backbone structure, monomer connectivity, copolymer composition | Oxirane carbons (δ 45–60 ppm); Polymer backbone carbons | psgcas.ac.in |
| Infrared (IR) Spectroscopy | Presence of functional groups | Epoxide ring stretch (≈1250 cm⁻¹); C-O-C stretches; Carbonyl stretch (for carbonates) | mdpi.compsgcas.ac.in |
| Mass Spectrometry (MS) | Molecular weight, fragmentation patterns | Molecular ion peak; Characteristic fragmentation | |
| Microwave Spectroscopy | Precise molecular geometry (for monomers) | Rotational constants, bond lengths and angles | researchgate.netresearchgate.net |
| Vibrational Circular Dichroism (VCD) | Molecular asymmetry, conformational details | Chiral signatures in vibrational spectra | tandfonline.com |
Reactivity and Chemical Transformations of 2,2 Dimethyloxirane
Nucleophilic Substitution Reactions of 2,2-Dimethyloxirane
Nucleophilic substitution reactions are a prominent class of transformations for this compound, leading to the formation of various functionalized products. The strained epoxide ring is susceptible to attack by a range of nucleophiles.
The reaction of this compound with alcohols, such as methanol (B129727) or ethanol (B145695), typically proceeds via ring-opening, with the regioselectivity influenced by the reaction conditions.
Under acidic conditions (e.g., in the presence of sulfuric acid), the epoxide oxygen is protonated, making the carbon atoms of the ring more electrophilic. organicchemistrytutor.combrainly.comchegg.com In the case of this compound, the nucleophilic attack by the alcohol (methanol or ethanol) preferentially occurs at the more substituted carbon atom. This is due to the stabilization of the developing positive charge (carbocationic character) at the tertiary carbon in the transition state. organicchemistrytutor.combrainly.com For instance, when this compound reacts with methanol in the presence of sulfuric acid, the product formed is 2-methoxy-2-methylpropan-1-ol (B1600349). brainly.comchegg.comgoogle.com Similarly, reaction with ethanol under acidic conditions yields 2-ethoxy-2-methylpropan-1-ol. brainly.com
Conversely, under basic conditions (e.g., with strong nucleophiles like sodium methoxide (B1231860) or sodium ethoxide), the nucleophilic attack follows an SN2 mechanism, occurring at the less substituted (primary) carbon of the epoxide ring. jove.comorganicchemistrytutor.com For example, the reaction of this compound with sodium methoxide in methanol produces 1-methoxy-2-methylpropan-2-ol. organicchemistrytutor.com Similarly, sodium ethoxide in ethanol reacts with this compound to give 1-ethoxy-2-methyl-2-propanol. jove.com
The reaction with methanol under optimized acidic conditions has been reported to achieve high yields. google.com
Table 1: Reaction of this compound with Alcohols
| Alcohol | Conditions | Product | Regioselectivity | Typical Yield (Methanol) |
| Methanol | Acid-catalyzed (H₂SO₄) | 2-methoxy-2-methylpropan-1-ol | More substituted carbon | 90% google.com |
| Methanol | Base-catalyzed (NaOCH₃) | 1-methoxy-2-methylpropan-2-ol | Less substituted carbon | N/A |
| Ethanol | Acid-catalyzed (H₂SO₄) | 2-ethoxy-2-methylpropan-1-ol | More substituted carbon | N/A |
| Ethanol | Base-catalyzed (NaOCH₃) | 1-ethoxy-2-methyl-2-propanol | Less substituted carbon | N/A |
Epoxides, including this compound, can undergo ring-opening reactions when treated with strong nucleophiles such as thiols (compounds containing an -SH group) and amines (compounds containing -NH₂ or -NHR groups). jove.comlibretexts.org These reactions typically proceed via an SN2-like mechanism, where the nucleophile attacks the less hindered carbon atom of the epoxide ring. jove.comlibretexts.org For instance, strong nucleophiles like sodium hydrosulfide (B80085) can open the epoxide ring. jove.com Amines are also effective nucleophiles for epoxide ring opening. jove.comlibretexts.org
Diisobutylaluminum benzenetellurolate (i-Bu₂AlTePh) is recognized as an effective nucleophilic reagent for the ring-opening of oxiranes. oup.com These reactions exhibit characteristics of an SN2 type mechanism. oup.com For example, the reaction of this compound with trimethylsilyl (B98337) benzenetellurolate (Me₃SiTePh) in the presence of zinc iodide (ZnI₂) results in the formation of a 1:1 mixture of regioisomeric β-silyloxy tellurides. oup.com
The nucleophilic ring-opening of this compound with tellurolate reagents, such as diisobutylaluminum benzenetellurolate, leads to the formation of tellurides. oup.com When trimethylsilyl benzenetellurolate is used, β-silyloxy tellurides are formed. oup.com Subsequent hydrolysis of these silyloxy tellurides or direct protonation of the alkoxide intermediate formed from the tellurolate attack would yield β-hydroxy tellurides.
Reaction with Organometallic Reagents (e.g., Diisobutylaluminum Benzenetellurolate)
Oxidation Reactions of this compound
Information regarding the direct oxidation of this compound to carboxylic acids or ketones was not found within the permissible sources.
(No information found within permissible sources for the direct oxidation of this compound to carboxylic acids or ketones.)
Spectroscopic and Computational Analysis of 2,2 Dimethyloxirane
Advanced Spectroscopic Characterization Techniques
A variety of spectroscopic methods are employed to characterize 2,2-dimethyloxirane, each providing unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of this compound.
¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, the two methyl groups (CH₃) typically appear as a singlet at approximately 1.26-1.34 ppm. chemicalbook.com The two protons on the oxirane ring (CH₂) are chemically equivalent and appear as a singlet at around 2.42-2.61 ppm. chemicalbook.com The exact chemical shifts can vary slightly depending on the solvent used.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton. For this compound, the quaternary carbon of the epoxide ring (C(CH₃)₂) resonates at a specific chemical shift, as does the methylene (B1212753) carbon (CH₂) of the ring. The two methyl carbons are equivalent and produce a single signal. Studies involving ¹⁸O isotope effects in ¹³C NMR have been used to investigate the hydrolysis of this compound, revealing details about bond cleavage and reaction mechanisms. acs.org In these studies, the ¹⁸O isotope-induced shifts on the primary and tertiary carbon atoms of the oxirane ring were found to be 0.031 and 0.042 ppm upfield, respectively. acs.org
Table 1: Predicted ¹H NMR Spectral Data for this compound This table is interactive. Click on the headers to sort the data.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| -CH₃ (6H) | 1.26 - 1.34 | Singlet |
| -CH₂ (2H) | 2.42 - 2.61 | Singlet |
Data sourced from ChemicalBook and other spectroscopic databases. chemicalbook.com
Infrared (IR) Spectroscopy and Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. The IR spectrum of this compound will show absorptions corresponding to C-H stretching and bending, as well as the characteristic C-O stretching and ring-breathing vibrations of the epoxide ring. The epoxide ring stretching vibrations are typically observed around 1250 cm⁻¹. Commercial suppliers confirm the identity of isobutylene (B52900) oxide (an alternative name for this compound) by ensuring its infrared spectrum conforms to known standards. thermofisher.comvwr.comavantorsciences.com
Microwave Spectroscopy for Structural Elucidation
Microwave spectroscopy provides highly precise measurements of the rotational constants of a molecule, which can be used to determine its detailed geometric structure, including bond lengths and bond angles. The microwave spectra of the heavy atom isotopomers of this compound have been observed in their natural abundance using a molecular beam Fourier transform-microwave spectrometer (MB-FTMW). researchgate.net From the rotational constants derived from these spectra, the following structural parameters were determined:
The C-C bond length within the ring is 1.444(6) Å. researchgate.net
The C-O bond lengths are 1.437(2) Å and 1.419(7) Å. researchgate.net
The C(ring)-C(methyl) distance is 1.522(3) Å. researchgate.net
The fine structure observed in the rotational transitions, resulting from the internal rotation of the two methyl groups, is analogous to that seen in cis-2,3-dimethyloxirane. nih.gov
Table 2: Key Structural Parameters of this compound from Microwave Spectroscopy This table is interactive. Click on the headers to sort the data.
| Parameter | Bond Length (Å) |
|---|---|
| r(C-C) in ring | 1.444(6) |
| r(C-O) | 1.437(2) |
| r(C-O) | 1.419(7) |
| r(C(ring)-C(methyl)) | 1.522(3) |
Data sourced from Hartwig, H., & Dreizler, H. (1997). The structure of this compound obtained by microwave spectroscopy: A comparison of oxiranes and thiiranes. Journal of Molecular Structure, 413-414, 283-289. researchgate.net
Mass Spectrometry (GC-MS) for Product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is invaluable for identifying and quantifying the products of reactions involving this compound. For instance, in the photooxidation of farnesene (B8742651) mixtures in the presence of NOx, GC-MS analysis identified 2,3-dimethyl-oxirane as one of the gas-phase products. data.gov In studies of the reaction of this compound with carbon disulfide under high pressure, GC-MS was used to identify the products, 4,4-dimethyl-1,3-oxathiolane-2-thione and 5,5-dimethyl-1,3-dithiolane-2-thione. oup.com The molecular ion peak for this compound (C₄H₈O) is observed at m/z = 72. osti.gov
Computational Chemistry Methodologies Applied to this compound
Computational chemistry serves as a powerful tool to complement experimental studies by providing theoretical insights into the structure, properties, and reactivity of this compound.
Quantum chemical analyses, such as those using density functional theory (DFT), have been employed to study the ring-opening reactions of this compound under both basic and acidic conditions. bohrium.comru.nl These studies use methods like the combined activation strain and Kohn-Sham molecular orbital analysis to understand the factors controlling the regioselectivity of these reactions. ru.nl
Computational methods have also been used to investigate the rearrangement pathways of carbenes that can lead to the formation of this compound. For example, calculations at the B3LYP/6-311+G**//B3LYP/6-31G* level of theory were used to determine the activation barriers for different reaction pathways of 2-hydroxy-2-methylpropylidene, including the intramolecular insertion into the O-H bond to form this compound. acs.orgnih.gov These calculations showed that while 1,2-methyl migration to form 2-butanone (B6335102) is the major pathway, the formation of this compound is a minor but viable route. acs.orgnih.gov
Furthermore, computational studies have explored the thermochemistry of epoxides, comparing experimental data with results from various computational methods like G3 and CBS-APNO to determine gas-phase heats of formation and strain energies. nih.gov The hydrolysis of this compound, catalyzed by water clusters, has also been investigated using electronic structure calculations to explore the reaction energetics. researchgate.net Additionally, the nature and photochemistry of this compound radical cations have been studied using quantum chemical computations in conjunction with experimental techniques like EPR spectroscopy. msu.su
Quantum Chemical Calculations (e.g., DFT, CCSD(T))
Quantum chemical calculations have become essential for investigating the properties of molecules like this compound. Methods such as Density Functional Theory (DFT) and Coupled-Cluster theory, particularly the CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples) method, are widely used for their accuracy.
High-level quantum-chemical calculations at the CCSD(T) level are often used to evaluate equilibrium structures and harmonic force fields. aip.org These calculations can be extrapolated to the complete basis-set limit and can account for core-correlation effects, providing benchmark data. aip.org These reference data are valuable for assessing the accuracy of more computationally economical methods like DFT. aip.org For instance, studies on related oxiranes have shown that theoretical estimates of equilibrium structures and vibrational wavenumbers agree very well with experimental data, often within 0.001 Å for bond lengths and 0.1 degrees for angles. aip.org
DFT and CCSD(T) methods have been applied to investigate the stability and decomposition of dioxiranes, including dimethyldioxirane. In a study on the decomposition of dimethyldioxirane, both B3LYP (a DFT functional) and CCSD(T) calculations were performed. smu.edu The study found that two methyl substituents increase the ring-opening barrier to 23 kcal/mol, which ensures the kinetic stability of the compound. smu.edu The inclusion of specific functions (f functions) in the basis set was found to be critical for accurately determining the heat of formation. smu.edu
Methodologically, results from MP2 (Møller–Plesset perturbation theory) have been found to correspond better to the more accurate DLPNO-CCSD(T) energies compared to B3LYP-D3 results, especially concerning reaction barrier heights. nih.gov For larger molecules, computationally expensive CCSD(T) calculations for harmonic frequencies can sometimes be replaced by effective B2PLYP (a double-hybrid DFT functional) computations without a significant loss of accuracy for spectroscopic investigations. winterschool.cc
| Parameter | B3LYP/6-31G(d,p) | B3LYP/6-311+G(3df,3pd) | CCSD(T)/[4s3p2d1f/3s2p1d] |
|---|---|---|---|
| r(O-O) (Å) | 1.527 | 1.520 | 1.522 |
| r(C-O) (Å) | 1.389 | 1.385 | 1.391 |
| r(C-C) (Å) | 1.516 | 1.514 | 1.515 |
Molecular Dynamics Simulations
Molecular dynamics (MD) is a computational simulation method for analyzing the physical movements of atoms and molecules over time. researchgate.net The atoms and molecules are allowed to interact for a fixed period, providing a view of the dynamic evolution of the system. researchgate.net This method is widely applied in chemical physics, materials science, and biophysics to study conformational changes, flexibility, and interactions within molecular systems. researchgate.net
The core of an MD simulation involves solving Newton's equations of motion for a system of N particles, where the forces between particles are derived from a molecular mechanics force field. researchgate.netlehigh.edu The simulation proceeds in discrete time steps, and the trajectory of the atoms and molecules is calculated over time. lehigh.edu This allows for the study of time-dependent properties and processes.
While MD simulations are extensively used for complex biomolecules and materials, specific applications and detailed research findings from molecular dynamics simulations focusing solely on this compound are not prominently featured in the reviewed literature. researchgate.netncf.edumdpi.com However, the principles of MD could be applied to study its behavior in various environments, such as its diffusion in solvents or its interaction with other molecules, by developing an appropriate force field for the system.
Prediction of Spectroscopic Properties from First Principles
The prediction of spectroscopic properties from first-principles (ab initio) quantum chemical calculations has become an indispensable tool in molecular science. annualreviews.org These calculations are used to assign absolute configurations and to analyze and rationalize chiroptical data. annualreviews.orgresearchgate.net Oxirane derivatives are frequently used as benchmark systems for these methods due to their small size and relative rigidity. aip.org
A robust computational protocol for predicting properties like optical rotation (OR) and circular dichroism (CD) requires a balance between the quality of the electronic structure method, consideration of environmental and vibrational effects, and computational cost. annualreviews.orgresearchgate.net Hybrid approaches, such as combining CCSD(T) for harmonic frequencies with DFT for anharmonic corrections, have proven effective for simulating fully anharmonic infrared (IR) spectra. aip.orgwinterschool.cc This hybrid scheme can yield fundamental vibrational frequencies with a mean absolute error of about 1%. nih.govacs.org
For rotational spectroscopy, the process begins with computing an accurate equilibrium geometry to find the rotational constants. winterschool.cc Further calculations of quadratic and cubic force constants allow for the determination of vibrational corrections and centrifugal distortion constants. winterschool.cc
Time-dependent density functional theory (TD-DFT) is a popular and efficient method for calculating various spectroscopic properties, including electronic excitation spectra, CD, and optical rotatory dispersion (ORD). researchgate.net While powerful, TD-DFT has known deficiencies, such as in describing long-range charge-transfer excitations. researchgate.net
Studies of Radical Cations and Spin Density Delocalization
The radical cation of this compound has been studied through its stabilization in freonic matrices at low temperatures (77 K). msu.sumsu.su Upon X-ray irradiation of this compound in Freon 11 and Freon 113a, a cyclic form of the radical cation is stabilized, which is presumed to be part of a complex with matrix molecules. msu.sumsu.su
This initial species can be transformed under the action of light (e.g., λ = 436 nm). msu.su The photolysis product is identified as a C-centered distonic radical cation, which is formed from the cyclic radical cation with an elongated C-C bond. msu.su The transformation is observed through changes in the Electron Paramagnetic Resonance (EPR) and optical absorption spectra. msu.su The product radical is characterized by a distinct EPR spectrum described as a triplet of septets. msu.su
DFT calculations are used to support the experimental findings. msu.su They are employed to calculate hyperfine coupling constants (hfc) and to analyze the charge and spin populations on the atoms, providing insight into the spin density delocalization. msu.sumdpi.com For the photolysis product of the this compound radical cation, the experimental EPR spectrum was simulated to determine the hfc constants for the various protons. msu.su The delocalization of spin density is a key factor in determining these constants. acs.org
| Nuclei | hfc Constant (mT) |
|---|---|
| 6H (two CH₃ groups) | 0.58 |
| 1H (CH₂ group) | 1.85 |
| 1H (CH₂ group) | 1.96 |
Biological Activity and Biomedical Applications of 2,2 Dimethyloxirane and Its Analogues
Antimicrobial Properties and Efficacy Studies
Epoxide-containing compounds and their derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. For instance, epoxides derived from chalcones have been found to possess increased antibacterial activity. japsonline.com Studies on various natural and synthetic compounds highlight this potential. For example, a new class of small molecules demonstrated potent antimicrobial activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). frontiersin.org The lead compound in one study, SIMR 2404, had a minimal inhibitory concentration (MIC) of 2 μg/mL against MRSA. frontiersin.org In contrast, activity against Gram-negative bacteria like Escherichia coli was more moderate, with MIC values ranging from 8–32 μg/mL. frontiersin.org
Similarly, research into the natural compound MC21-A (C58) and its synthetic chloro-analog, C59, revealed potent antimicrobial activity against numerous MRSA isolates, with efficacy comparable or superior to standard-of-care antibiotics like vancomycin (B549263) and linezolid. nih.gov
Table 1: Antibacterial Activity of Selected Compounds against S. aureus and E. coli
| Compound/Extract | Target Bacteria | Observed Activity/Measurement | Source |
|---|---|---|---|
| SIMR 2404 | Methicillin-resistant S. aureus (MRSA) | MIC: 2 μg/mL | frontiersin.org |
| SIMR 2404 | Escherichia coli | MIC: 8–32 μg/mL | frontiersin.org |
| Eleutherin | Staphylococcus aureus | Greater inhibitory potential compared to E. coli | mdpi.com |
| Eleutherin | Escherichia coli | Lower inhibitory potential | mdpi.com |
| Methanol (B129727) extract of Inocarpus fagiferus | Staphylococcus aureus | Inhibition zone: 14.75 mm | biomedpharmajournal.org |
The antifungal potential of epoxide analogues and other related compounds has also been a subject of investigation. Fungal pathogens such as Candida albicans and various Aspergillus species are common targets in these studies. mdpi.comscielo.br For instance, a study on 2-acylbenzo- and 2-acylnaphthohydroquinones demonstrated significant antifungal activity against a range of Candida and filamentous fungi strains, including Aspergillus terreus. mdpi.com The most active compound, 2-octanoylbenzohydroquinone, exhibited MIC values between 2 and 16 μg/mL. mdpi.com
Natural extracts containing various compounds have also shown promise. Leaf extracts of Azadirachta indica (neem) at a 20% concentration in ethyl acetate (B1210297) strongly suppressed the mycelial growth of several pathogenic fungi, including C. albicans and A. terreus. scielo.br Furthermore, secondary metabolites from fungi, such as gliotoxin (B1671588) produced by Aspergillus fumigatus, have been shown to inhibit the growth of C. albicans. plos.org
Table 2: Antifungal Activity of Selected Compounds and Extracts
| Compound/Extract | Target Fungi | Observed Activity/Measurement | Source |
|---|---|---|---|
| 2-octanoylbenzohydroquinone | Candida and filamentous fungi spp. | MIC: 2 to 16 μg/mL | mdpi.com |
| Cinnamaldehyde | Candida spp. (18 strains) | MIC mean: 50.05 mg/L | mdpi.com |
| Eugenol | Candida spp. (18 strains) | MIC mean: 455.42 mg/L | mdpi.com |
| Neem leaf extract (20% aqueous) | Aspergillus niger | 100% growth inhibition | scielo.br |
The antimicrobial action of epoxides and related compounds is often attributed to their chemical structure and reactivity. A primary proposed mechanism involves the disruption of the bacterial cell membrane. mdpi.com The high reactivity of the strained epoxide ring allows it to interact with nucleophilic groups in cellular components. ontosight.ai This can lead to the alkylation of essential biomolecules.
For many natural antimicrobial compounds, the mechanism involves damaging the structural and functional integrity of the cytoplasmic membrane, leading to the leakage of intracellular materials. nih.govmdpi.com For example, flavonoids are known to disrupt bacterial cell membranes and inhibit biofilm formation. mdpi.com Other proposed mechanisms include the inhibition of nucleic acid synthesis and interference with cell division processes. nih.govmdpi.com In the case of the antimicrobial compound C59, morphological examination of treated MRSA suggested an inhibition of the cell division process as its mechanism of action. nih.gov
Activity against Fungal Strains (e.g., Candida albicans, Aspergillus terreus)
Potential in Pharmaceutical Synthesis
The reactivity of the epoxide ring makes 2,2-dimethyloxirane and its analogues valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals. ontosight.aismolecule.com
Substituted this compound derivatives are employed as building blocks in the synthesis of drugs that feature an epoxide intermediate in their synthetic pathway. For example, 3-chloro-2,2-dimethyloxirane serves as an intermediate in the production of various pharmaceuticals and agrochemicals. lookchem.com Another analogue, 3-(bromomethyl)-2,2-dimethyloxirane, has been identified as a synthetic intermediate for maxacalcitol, a vitamin D analogue. google.com The use of these epoxide precursors allows for the introduction of specific functionalities and stereocenters into the target drug molecule.
Beyond being intermediates for existing drugs, this compound analogues are crucial in the synthesis of novel biologically active compounds. smolecule.com A notable example is the total synthesis of Artekeiskeanol B and D, which are naturally occurring coumarin (B35378) derivatives. researchgate.net The synthesis of these complex natural products started from commercially available geraniol, which was converted in several steps to an epoxide intermediate, specifically (E)-3-(5-(Benzyloxy)-3-methylpent-3-en-1-yl)-2,2-dimethyloxirane. researchgate.net This key epoxide was then further transformed to achieve the final target molecules, demonstrating the strategic importance of the this compound moiety in constructing complex, biologically relevant structures. researchgate.net
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-octanoylbenzohydroquinone |
| 3-(bromomethyl)-2,2-dimethyloxirane |
| 3-chloro-2,2-dimethyl-oxirane |
| 3-Ethyl-2,2-dimethyloxirane (B72179) |
| 3-Methoxy-2,2-dimethyloxirane |
| Azadirachta indica |
| Artekeiskeanol B |
| Artekeiskeanol D |
| Aspergillus fumigatus |
| Aspergillus terreus |
| Candida albicans |
| Chalcones |
| Cinnamaldehyde |
| Coumarin |
| Eleutherin |
| Escherichia coli |
| Eugenol |
| Flavonoids |
| Geraniol |
| Gliotoxin |
| Inocarpus fagiferus |
| Linezolid |
| Maxacalcitol |
| MC21-A (C58) |
| C59 (chloro-analog of MC21-A) |
| SIMR 2404 |
| Staphylococcus aureus |
| Vancomycin |
Applications in Medicinal Chemistry
The strained three-membered ring of this compound, also known as isobutylene (B52900) oxide, makes it a highly reactive and valuable intermediate in medicinal chemistry. ontosight.ailookchem.com Its reactivity towards nucleophiles allows for the regioselective opening of the epoxide ring, a key step in the synthesis of more complex molecular architectures found in various pharmaceutical compounds. ontosight.aiguidechem.com This property enables its use as a versatile building block for constructing chiral centers and introducing specific functional groups into drug candidates. echemi.com The compound serves as a precursor in the manufacturing of a range of medications and agents for plant protection. chemicalbull.com For instance, the epoxide moiety is a common feature in the synthesis of specialized polymers and pharmaceutical intermediates. lookchem.com
The utility of epoxides like this compound extends to their role as starting materials for a variety of organic intermediates crucial for drug development. guidechem.com The ability to create diverse structures through ring-opening reactions makes isobutylene oxide and its analogues foundational components in the synthesis of novel therapeutic agents. lookchem.comchemicalbull.com
Biochemical Research Applications
This compound and similar epoxides are key substrates in studying a class of enzymes known as epoxide hydrolases (EHs). wur.nlmdpi.com These enzymes catalyze the hydrolysis of the epoxide ring to form the corresponding vicinal diols, a critical reaction in detoxification pathways for both endogenous and xenobiotic compounds. wur.nl The reaction proceeds via nucleophilic attack by a water molecule, a process that does not require cofactors. mdpi.com
Research on the in vitro hydrolysis of aliphatic oxiranes by microsomal epoxide hydrolase has shed light on the enzyme's selectivity. nih.gov The enantioselectivity and regioselectivity of the enzymatic hydrolysis are highly dependent on the substitution pattern and the size of the alkyl groups on the oxirane ring. nih.gov For example, studies with trimethyloxirane, an analogue of this compound, show high substrate enantioselectivity, favoring the (S)-enantiomer, with complete regioselectivity where the nucleophilic attack occurs at the monomethyl-substituted carbon atom. nih.gov This enzymatic transformation is a powerful tool in biochemical research for producing enantiomerically pure diols, which are valuable chiral building blocks. mdpi.com
The reactivity of the epoxide ring allows this compound and its analogues to be used as chemical probes for investigating the active sites of enzymes. ontosight.ai These molecules can form covalent bonds with nucleophilic amino acid residues, such as cysteine or serine, located within the catalytic center of an enzyme. nih.gov This covalent modification, or labeling, helps in identifying and characterizing the active site. ontosight.ai
This principle is utilized in activity-based protein profiling (ABPP), where specifically designed epoxide-containing probes can selectively target and label enzymes. uni-konstanz.de By preventing the probe from binding, potent inhibitors that occupy the active site can be identified and screened. nih.gov The use of isobutylene has been noted in studies of competitive enzyme inhibitors, highlighting its utility in delineating the factors that influence substrate orientation within the hydrophobic cavity of an enzyme's active site. nih.govnih.gov For instance, the inhibition of certain enzymatic transformations in the presence of isobutylene oxide suggests it can interact with and block active sites, thereby providing insights into the enzyme's mechanism. researchgate.netresearchgate.net
Enzyme-Catalyzed Reactions Involving Epoxides
Cytotoxicity and Anti-inflammatory Effects of Derivatives
Derivatives of this compound have been synthesized and evaluated for their potential as anti-cancer agents, showing cytotoxic effects against various human cancer cell lines. conicet.gov.ar The incorporation of the oxirane or related heterocyclic structures into larger molecules can confer significant biological activity.
For example, a series of thieno[2,3-d]pyrimidine (B153573) derivatives were tested for cytotoxicity, with some compounds showing potent effects on human lung cancer (A549) and colon cancer (HCT-116) cell lines. nih.gov One derivative, compound 3n , was particularly effective against A549 cells, with an IC₅₀ value of 4.87 μM. nih.gov Similarly, new dimethoxyaryl-sesquiterpene derivatives have demonstrated cytotoxicity against MCF-7 breast cancer cells, with IC₅₀ values ranging from 9.0 to 25 µM. mdpi.com Another study on β-lapachone derivatives, which contain a related cyclic ether structure, found that phenylimine and p-methylphenylimine derivatives retained or improved upon the cytotoxicity of the parent compound against a panel of human cancer cells. conicet.gov.ar
Below is a table summarizing the cytotoxic activity of selected derivatives.
| Compound/Derivative Class | Cancer Cell Line | Activity (IC₅₀ in µM) | Reference |
| Thieno[2,3-d]pyrimidine derivative (3n) | A549 (Human Lung Cancer) | 4.87 | nih.gov |
| Dimethoxyaryl-sesquiterpene derivative (14c) | MCF-7 (Breast Cancer) | 9.0 | mdpi.com |
| Cu(II) complex (Cu(B1)Cl₂) | PC-3, DU-145, LNCaP (Prostate Cancer) | Active | nih.gov |
| β-Lapachone Phenylimine derivative (2) | Human Cancer Cell Panel | Active | conicet.gov.ar |
| β-Lapachone p-Methylphenylimine derivative (3) | Human Cancer Cell Panel | Active | conicet.gov.ar |
This table is interactive. Click on the headers to sort the data.
Derivatives containing heterocyclic structures similar to or derived from oxiranes have demonstrated anti-inflammatory properties, often by modulating the production of pro-inflammatory cytokines. jocpr.comcu.edu.eg These cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), are key mediators of the inflammatory response. nih.govmdpi.comnih.gov
Environmental and Safety Considerations in Research
Degradation Pathways and Environmental Fate Studies of Related Epoxides
The environmental impact of chemical compounds is a critical aspect of modern chemical research. For 2,2-dimethyloxirane and related epoxides, understanding their degradation pathways and ultimate fate in the environment is essential. Due to the high reactivity of the epoxide ring, these compounds are generally not expected to persist indefinitely, undergoing various transformations through biotic and abiotic processes. wur.nlscispace.com
Biodegradability studies assess the susceptibility of a chemical to breakdown by microorganisms. For this compound, data indicates that it is readily biodegradable. One study, following the OECD Test Guideline 310, showed a degradation of 90-100%.
Research on related epoxides provides further insight into the biological breakdown of this class of compounds. For instance, studies on the pesticide heptachlor (B41519) show its biotic degradation into heptachlor epoxide. tandfonline.com This epoxide metabolite can then be further degraded by certain white-rot fungi, such as Pleurotus ostreatus, which has been shown to degrade approximately 32% of heptachlor epoxide over a 28-day incubation period, transforming it into the less toxic metabolite, heptachlor diol. researchgate.net The biodegradability of epoxides is an area of ongoing research to ensure the balance between industrial use and ecological safety. solubilityofthings.com Enzymes are central to this process, with epoxide hydrolases and epoxide carboxylases being key players in the enantioselective degradation of epoxides. scispace.comwur.nl
| Compound | Biodegradability Finding | Test Guideline | Source(s) |
| This compound | 90 - 100% (Readily biodegradable) | OECD Test Guideline 310 | |
| Heptachlor Epoxide | ~32% degradation by Pleurotus ostreatus in 28 days | Lab Incubation Study | researchgate.net |
| Ethylene Glycols | Readily biodegradable | OECD 301A | europa.eu |
The strained three-membered ring of epoxides makes them susceptible to ring-opening reactions, with hydrolysis being a primary abiotic degradation pathway. wikipedia.org Epoxides can be cleaved by hydrolysis to yield trans-1,2-diols (also known as vicinal diols). libretexts.orgtestbook.comlibretexts.org This reaction can proceed under acidic or basic conditions. libretexts.orglibretexts.org
Acid-Catalyzed Hydrolysis : Under acidic conditions, the epoxide's oxygen atom is protonated, making the ring more susceptible to nucleophilic attack by water. libretexts.orglibretexts.org For asymmetrical epoxides, the water molecule will preferentially attack the more substituted carbon atom. libretexts.orgtestbook.comlibretexts.org The reaction proceeds via an SN2-like mechanism, resulting in a trans-diol product. libretexts.orglibretexts.org
Base-Catalyzed Hydrolysis : In basic aqueous solutions, a hydroxide (B78521) ion acts as the nucleophile, attacking an epoxide carbon in an SN2 reaction. testbook.comlibretexts.org This attack typically occurs at the less substituted carbon atom in an asymmetric epoxide. libretexts.orglibretexts.org The resulting alkoxide is then protonated by water to form the 1,2-diol. testbook.comlibretexts.org
Studies have shown that even neutral water, particularly when heated, can act as a modest acid catalyst and reactant to facilitate epoxide hydrolysis. organic-chemistry.org Besides hydrolysis, other abiotic processes can contribute to degradation. For example, the degradation of the pesticide heptachlor can occur via an abiotic process to form 1-hydroxychlordene, with the rate appearing to be related to soil water content. tandfonline.com
Microorganisms have evolved diverse enzymatic pathways to metabolize epoxides. These pathways are crucial for the detoxification and utilization of these compounds as carbon sources. ethz.ch
Several key enzymatic processes are involved:
Monooxygenases : Aerobic bacteria that metabolize hydrocarbons often use monooxygenase or dioxygenase enzymes as the initial step. oup.com These enzymes can convert alkenes into their corresponding epoxides. wur.nlasm.org While this is a formation pathway, the same broad-substrate-range monooxygenases can fortuitously oxidize other compounds like chloroethenes, yielding unstable chlorinated epoxides that break down spontaneously. oup.com
Epoxide Hydrolases : These enzymes catalyze the hydrolysis of epoxides to their corresponding diols and are involved in various degradation pathways. wur.nl
Isomerization and Further Degradation : A novel pathway for the degradation of halogenated epoxides like epichlorohydrin (B41342) has been identified in Xanthobacter strain Py2. This pathway does not begin with hydrolysis but with an isomerization of the epoxide to a halo-ketone (chloroacetone), which is subsequently dechlorinated and further metabolized. asm.orgnih.gov
Carboxylation : Some bacteria utilize an epoxide carboxylase system. In Xanthobacter Py2, propylene (B89431) oxide (an epoxide) is converted into acetoacetate (B1235776) in the presence of carbon dioxide, which can then enter central metabolism. ethz.ch
CoA Thioester Pathways : Recently discovered aerobic degradation pathways for aromatic compounds involve an initial transformation of the substrate to its coenzyme A (CoA) thioester. Subsequent reactions include the epoxidation of the aromatic ring, followed by a hydrolytic cleavage of the ring. nih.gov
These biotic pathways highlight the metabolic versatility of microorganisms in breaking down the reactive epoxide ring structure. wur.nl
Hydrolysis and Other Abiotic Processes
Safe Handling and Laboratory Practices for this compound
Due to its chemical properties, including high flammability and potential health hazards, strict safety protocols are mandatory when handling this compound in a research setting. sigmaaldrich.com
Personal Protective Equipment (PPE) is the primary line of defense to prevent exposure. The minimum recommended PPE when handling this compound and other epoxides includes: westsystem.com
Eye and Face Protection : Tightly fitting safety goggles are required to protect against splashes and vapors. These should be tested and approved under government standards such as NIOSH (US) or EN 166 (EU). fishersci.comfishersci.com
Skin Protection :
Gloves : Wear appropriate protective gloves to prevent skin contact. sigmaaldrich.com
Protective Clothing : Lab coats or other protective clothing should be worn. chemicalbook.com For this compound, flame-retardant antistatic protective clothing is recommended. Contaminated clothing should be removed immediately and washed before reuse. aksci.com
Respiratory Protection : If ventilation is inadequate, if exposure limits are exceeded, or during spills, respiratory protection is necessary. fishersci.com Options include a NIOSH/MSHA-approved respirator with an organic vapor cartridge or, for higher-risk situations, a positive-pressure self-contained breathing apparatus (SCBA). westsystem.comfishersci.comchemicalbook.com
| Protective Equipment | Specification/Requirement | Source(s) |
| Eye Protection | Tightly fitting safety goggles (NIOSH or EN 166 approved) | fishersci.comfishersci.com |
| Hand Protection | Appropriate protective gloves | sigmaaldrich.com |
| Body Protection | Protective clothing; flame-retardant antistatic clothing recommended | chemicalbook.com |
| Respiratory Protection | Use in case of insufficient ventilation, exceeding exposure limits, or spills. NIOSH/MSHA approved respirator or SCBA. | fishersci.comchemicalbook.com |
Engineering controls are critical for minimizing the inhalation of vapors.
General Ventilation : Always handle this compound in a well-ventilated area. fishersci.com This helps to keep vapor concentrations below exposure limits and reduces the risk of forming an explosive mixture with air. westsystem.comentropyresins.com
Local Exhaust Ventilation (LEV) : Work should be conducted under a chemical fume hood. fishersci.comprosetepoxy.com
Explosion-Proof Equipment : Given the highly flammable nature of this compound, use of explosion-proof electrical, ventilating, and lighting equipment is required to prevent ignition of vapors. fishersci.comfishersci.comaksci.com
Facilities that store or use this material should also be equipped with an eyewash station and a safety shower in close proximity to the workstation. fishersci.comfishersci.com
Conclusion and Future Research Directions
Current Gaps in Research and Knowledge
Despite its utility in organic synthesis, a comprehensive review of scientific literature reveals that 2,2-dimethyloxirane has been the subject of a relatively limited number of publications. hmdb.ca This scarcity of focused research presents several notable knowledge gaps.
A primary area requiring further investigation is the quantitative understanding of its reaction mechanisms. For instance, while the regioselectivity of its ring-opening reactions is qualitatively understood, there is a lack of detailed quantitative data regarding the underlying physical factors that govern these transformations under various conditions. researchgate.net Deeper analysis is needed to fully elucidate the interplay of steric and electronic effects that dictate nucleophilic attack at the substituted or unsubstituted carbon atom.
Furthermore, the behavior of this compound under photochemical conditions, specifically the nature and transformations of its radical cations, remains an area of active investigation. Studies have shown that upon irradiation in freonic matrices, a cyclic radical cation is formed. msu.su However, the precise nature of its interaction with the matrix and the exact structure of the resulting species are not unequivocally determined, suggesting a need for more advanced spectroscopic and computational analysis. msu.su
| Research Area | Specific Knowledge Gap | Potential Impact of Research |
| Reaction Mechanisms | Lack of quantitative data on the physical factors controlling regioselectivity in ring-opening reactions. researchgate.net | Improved prediction and control of reaction outcomes in synthesis. |
| Published Literature | Relatively few articles have been published specifically on this compound. hmdb.ca | A broader knowledge base could unlock new applications and synthetic methods. |
| Photochemistry | Ambiguity in the structure and matrix interaction of its radical cations. msu.su | Deeper understanding of radical chemistry and potential for new photochemical applications. |
Emerging Applications and Unexplored Reactivity
The established role of this compound as a building block in the synthesis of more complex molecules and polymers provides a foundation for emerging applications. Its derivatives, such as 3-methoxy-2,2-dimethyloxirane, are utilized as intermediates in the pharmaceutical and polymer industries, hinting at a broader potential for the parent compound. A significant emerging application lies in its potential use as a biomarker for the consumption of certain foods, as it has been detected, though not quantified, in various herbs and spices. hmdb.ca
The realm of its unexplored reactivity is particularly promising. Future research could focus on:
Novel Polymerization Reactions: Investigating new catalysts and conditions for the ring-opening polymerization of this compound to create specialized polymers with unique properties.
Radical-Mediated Reactions: The study of related oxiranyl radicals suggests that the unimolecular reactions of this compound radicals, involving ring-opening and subsequent fragmentation, could be a fruitful area of research. researchgate.netacs.org Understanding these pathways is crucial for applications in areas like combustion chemistry and materials science.
Asymmetric Catalysis: Developing new chiral catalysts for the enantioselective ring-opening of this compound would provide access to valuable chiral building blocks for the synthesis of pharmaceuticals and other fine chemicals.
Advanced Computational Modeling for Predictive Research
Computational chemistry has already proven to be a powerful tool for understanding the reactivity of this compound. Density Functional Theory (DFT) calculations have been instrumental in analyzing the regioselectivity of its ring-opening under both acidic and basic conditions. researchgate.net These studies have employed models like the activation strain model to dissect the reaction into contributions from steric repulsion and substrate distortion, providing deep physical insight. researchgate.netru.nl Furthermore, computational methods have been used to explore its formation from precursors like acetone. researchgate.netresearchgate.net
The future of research in this area will likely involve the application of more advanced and predictive computational techniques.
High-Accuracy Methods: Employing high-level coupled-cluster methods, which have been used for similar cyclic ethers, could provide more accurate energy profiles for reaction pathways, leading to better predictions of reaction rates and product distributions. researchgate.net
Machine Learning and AI: Integrating computational tools with machine learning algorithms could accelerate the discovery of optimal reaction conditions, catalysts, and novel synthetic routes, enhancing both efficiency and sustainability. ijnc.ir
Dynamic Simulations: Moving beyond static models of transition states, molecular dynamics simulations could provide a more realistic picture of the reaction in solution, accounting for solvent effects and conformational flexibility.
| Computational Method | Application to this compound | Research Objective |
| Density Functional Theory (DFT) | Analysis of ring-opening reaction pathways. researchgate.net | Elucidate the factors controlling regioselectivity. |
| Activation Strain Model | Decomposition of activation barriers into strain and interaction energies. researchgate.netru.nl | Provide physical insight into reactivity. |
| MP2 Computations | Modeling the formation from acetone. researchgate.netresearchgate.net | Discovering and verifying novel synthetic pathways. |
Sustainable Synthesis and Green Chemistry Approaches
Aligning the synthesis and application of this compound with the principles of green chemistry is a critical future direction. ijnc.ir This involves minimizing waste, reducing energy consumption, and avoiding hazardous substances. nih.gov
Future research should prioritize the development of sustainable synthetic routes. This could involve:
Catalyst Development: Designing efficient and recoverable catalysts based on earth-abundant and non-toxic metals, such as iron, to replace traditional reagents. unisa.it
Alternative Solvents: Moving away from volatile organic compounds (VOCs) towards greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), which have been successfully used in other industrial syntheses. nih.gov
Biocatalysis: Exploring enzymatic routes for the synthesis of this compound or its derivatives. Biocatalysis often offers high selectivity under mild conditions, reducing energy input and byproduct formation. ijnc.ir
Flow Chemistry: Implementing continuous-flow technologies for the synthesis of this compound. Flow chemistry can improve safety, particularly for potentially energetic reactions, enhance reaction control, and allow for more efficient process optimization. beilstein-journals.org
By focusing on these areas, the chemical community can ensure that the future utility of this compound is not only scientifically advanced but also environmentally responsible.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for obtaining 2,2-dimethyloxirane in high purity for laboratory use?
- Methodology :
- Route 1 : Direct epoxidation of isobutylene using peracid catalysts (e.g., mCPBA) yields this compound with ~98% efficiency. This method avoids isomerization byproducts .
- Route 2 : Dehydrochlorination of 1-chloro-2-methyl-2-propanol under basic conditions (e.g., NaOH/EtOH) achieves ~89% yield. Note that distillation under reduced pressure is critical to separate isomers (e.g., 1-chloro-2-methyl-2-propanol) and minimize decomposition .
- Validation : Purity is confirmed via H NMR (e.g., δ 1.91 ppm for methyl groups) and gas chromatography .
Q. How can the regioselectivity of nucleophilic ring-opening reactions of this compound be experimentally determined?
- Methodology :
- Acid-catalyzed reactions (e.g., HSO/HO) favor attack at the more substituted carbon due to carbocation stability. For example, hydrolysis yields 2-methylpropane-1,2-diol exclusively .
- Anionic mechanisms (e.g., NaCN/THF) may show mixed regioselectivity. Use C NMR to track nucleophile attachment sites and HPLC to quantify product ratios .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how are they interpreted?
- Methodology :
- H NMR : Methyl groups appear as a singlet at δ 1.91 ppm; the oxirane ring protons resonate at δ 4.13 ppm (s) .
- ECD Spectroscopy : Gas-phase ECD spectra (200–300 nm) correlate with ADC(2)/CC2 computational models to confirm enantiomeric purity. Key transitions include n→σ* and σ→σ* excitations .
- Rotational Spectroscopy : Microwave spectra (e.g., 12–40 GHz) identify torsional modes and internal rotation barriers (e.g., V = 11.3 kJ/mol) .
Advanced Research Questions
Q. What computational methods are used to model the thermochemical properties of this compound, and how do they compare with experimental data?
- Methodology :
- B3LYP/6-31G *: Predicts heat capacity (C) values with ~4% deviation from experimental data. Scaling factors (e.g., 0.9613) improve accuracy for gas-phase studies .
- ADF Software : Density functional theory (DFT) with STO basis functions calculates Gibbs free energy and entropy. Compare results with calorimetric data (e.g., ΔH° = -238 kJ/mol) to validate models .
Q. How do internal rotation barriers and torsional dynamics influence the rotational spectrum of this compound?
- Methodology :
- Microwave Spectroscopy : Analyze splittings in torsional excited states (e.g., v and v) to derive potential parameters (e.g., V = 11.3 kJ/mol, V = -90.6 cm) .
- Ab Initio Calculations : Use MP2/cc-pVTZ to model methyl group interactions. Compare with experimental barriers to assess steric effects .
Q. What strategies address contradictions in reported C values between experimental and computational studies for this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
